6-Hydroxy-1-(4-methoxyphenyl)-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione
Description
6-Hydroxy-1-(4-methoxyphenyl)-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione is a complex organic compound with a pyrimidine core structure
Properties
IUPAC Name |
6-hydroxy-1-(4-methoxyphenyl)-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-12-3-5-13(6-4-12)20-11-16-17(23)21-19(25)22(18(16)24)14-7-9-15(26-2)10-8-14/h3-11,24H,1-2H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAVIKJJMCWKBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-(4-methoxyphenyl)-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 4-methylbenzylamine to form an imine intermediate. This intermediate then undergoes cyclization with a suitable pyrimidine precursor under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1-(4-methoxyphenyl)-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the imine group may produce an amine.
Scientific Research Applications
6-Hydroxy-1-(4-methoxyphenyl)-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-(4-methoxyphenyl)-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-1-(4-methoxyphenyl)-5-[(4-chlorophenyl)iminomethyl]pyrimidine-2,4-dione
- 6-Hydroxy-1-(4-methoxyphenyl)-5-[(4-fluorophenyl)iminomethyl]pyrimidine-2,4-dione
- 6-Hydroxy-1-(4-methoxyphenyl)-5-[(4-nitrophenyl)iminomethyl]pyrimidine-2,4-dione
Uniqueness
What sets 6-Hydroxy-1-(4-methoxyphenyl)-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy and methyl groups may enhance its stability and solubility, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
